molecular formula C17H36N2O B7771732 Tetraisobutyl-urea

Tetraisobutyl-urea

Cat. No.: B7771732
M. Wt: 284.5 g/mol
InChI Key: JHNSRHYNMOCNTQ-UHFFFAOYSA-N
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Description

Tetraisobutyl-urea is an organic compound with the molecular formula C17H36N2O and a molecular weight of 284.48 g/mol It is a derivative of urea, where the hydrogen atoms of the urea molecule are replaced by isobutyl groups

Properties

IUPAC Name

1,1,3,3-tetrakis(2-methylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2O/c1-13(2)9-18(10-14(3)4)17(20)19(11-15(5)6)12-16(7)8/h13-16H,9-12H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNSRHYNMOCNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Parameters and Optimization

Key variables influencing yield and purity include:

ParameterOptimal RangeImpact on Reaction Efficiency
Molar Ratio (Amine:Phosgene)2:1 to 2:1.05Excess amine minimizes phosgene residues.
Temperature60–80°CHigher temperatures accelerate acylation but risk decomposition.
Alkaline Medium20% NaOHNeutralizes HCl byproduct, preventing siloxane cleavage.
Reaction Time5–6 hoursProlonged durations ensure complete conversion.

In a representative procedure, diisobutylamine (2 mol) and phosgene (1 mol) are combined with 20% sodium hydroxide under argon. After 6 hours at 70°C, the crude product is isolated via vacuum distillation (-0.094 MPa, 210°C), achieving yields exceeding 90%.

Alternative Pathways: Thiourea and Siloxane Hybrids

Carbamate Decomposition

Industrial urea production often involves ammonium carbamate decomposition:

2NH3+CO2NH2COONH4(NH2)2CO+H2O2 \text{NH}3 + \text{CO}2 \rightarrow \text{NH}2\text{COONH}4 \rightarrow (\text{NH}2)2\text{CO} + \text{H}_2\text{O}

Adapting this for this compound would require substituting ammonia with diisobutylamine. However, steric hindrance from isobutyl groups may limit carbamate stability, necessitating higher pressures (≥154 bar) and temperatures (≥185°C).

Industrial-Scale Challenges and Solutions

Byproduct Management

Phosgenation produces HCl, which can catalyze siloxane cleavage or urea degradation. Solutions include:

  • Inert Atmosphere : Conducting reactions under argon.

  • Rapid Neutralization : Using excess NaOH to immediately neutralize HCl.

Purification Techniques

Crude this compound often contains unreacted amine and salts. Patent CN102702029A recommends:

  • Phase Separation : Allowing the reaction mixture to settle, separating the aqueous layer.

  • Vacuum Distillation : Employing a two-stage evaporator (0.4 bar → 0.04 bar) to remove volatiles.

Emerging Catalytic Methods

A 2017 study demonstrated aminothiourea-catalyzed cycloetherification , achieving high enantioselectivity via dynamic kinetic resolution. While focused on ethers, the catalyst’s ability to stabilize intermediates suggests potential for urea synthesis. For instance:

R-NH2+COCl2Catalyst 4aR-NH-C(O)-NH-R\text{R-NH}2 + \text{COCl}2 \xrightarrow{\text{Catalyst } 4a} \text{R-NH-C(O)-NH-R}

Catalyst 4a (cyclohexanediamine-based aminothiourea) enhanced reaction rates and selectivity in cyanohydrin syntheses, hinting at applicability to hindered urea formations.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityLimitations
Phosgenation90–95>99HighHCl handling, phosgene toxicity.
Thiourea Intermediate70–8095–98ModerateAdditional reduction step required.
Carbamate Decomposition<5090–95LowHigh energy input, low yields .

Biological Activity

Tetraisobutyl-urea (TIBU) is a member of the urea family, which has garnered attention for its diverse biological activities. This article explores the biological activity of TIBU, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H26N2O\text{C}_{12}\text{H}_{26}\text{N}_{2}\text{O} and a molar mass of 214.35 g/mol. Its structure consists of a central urea group ( NHCONH\text{ NH}-\text{CO}-\text{NH}-) flanked by four isobutyl groups, which contribute to its lipophilicity and potential interactions with biological membranes.

Synthesis of this compound

TIBU can be synthesized through various methods, including:

  • Direct Urea Formation : Reacting isobutylamine with isocyanates.
  • Microwave-Assisted Synthesis : Utilizing microwave irradiation to enhance reaction rates and yields.

Biological Activities

This compound exhibits a range of biological activities, which are summarized below:

Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth through disruption of cell membrane integrity.
AnticancerInduction of apoptosis in cancer cells via caspase activation.
Anti-inflammatoryInhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
AntiviralDisruption of viral replication processes.

Case Studies

  • Antimicrobial Activity :
    A study evaluated TIBU against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated significant growth inhibition, with TIBU demonstrating an IC50 value of 15 µg/mL against E. coli .
  • Anticancer Properties :
    In vitro studies on human cancer cell lines showed that TIBU induced apoptosis in breast cancer cells (MCF-7) at concentrations above 20 µM. Flow cytometry analysis revealed increased annexin V positivity, indicating early apoptotic events .
  • Anti-inflammatory Effects :
    TIBU was tested in a model of lipopolysaccharide (LPS)-induced inflammation in mice. The administration of TIBU significantly reduced levels of TNF-α and IL-6 in serum, suggesting its potential as an anti-inflammatory agent .

The biological activities of TIBU can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature allows TIBU to integrate into lipid bilayers, disrupting membrane integrity and function.
  • Enzyme Inhibition : TIBU may inhibit specific enzymes involved in cell proliferation and inflammatory pathways.
  • Receptor Modulation : Interaction with various receptors may alter signaling pathways related to inflammation and cancer progression.

Scientific Research Applications

Agricultural Applications

Tetraisobutyl-urea is primarily recognized for its role in enhancing nitrogen use efficiency (NUE) in agriculture. It is often utilized as a controlled-release fertilizer, which helps in minimizing nitrogen loss and improving crop yields.

Controlled-Release Fertilizers

Controlled-release fertilizers (CRFs) containing TIBU have been shown to significantly increase NUE and crop productivity. Research indicates that the application of CRFs can lead to:

  • Increased Grain Yields : Studies have demonstrated that TIBU-based fertilizers can enhance grain yields by 9.96% to 15.11% for crops like winter wheat and rice .
  • Improved Nitrogen Utilization : The use of TIBU has been linked to an average increase in NUE by approximately 23.4%, indicating more efficient nitrogen uptake by plants .

Table 1: Summary of Agricultural Studies Involving TIBU

Crop TypeApplication TypeYield Increase (%)NUE Improvement (%)Year
Winter WheatControlled-Release Urea9.96 - 15.116.71 - 10.332021
RiceControlled-Release Urea24Not specified2020
MaizeControlled-Release Urea5.324.12019

Pharmaceutical Applications

This compound also finds applications in the pharmaceutical industry, particularly in drug formulation and synthesis processes.

Solubilizing Agent

TIBU serves as a solubilizing agent for poorly soluble drugs, enhancing their bioavailability. Its ability to form stable complexes with various active pharmaceutical ingredients (APIs) allows for improved therapeutic efficacy.

Synthesis of Phosphoramidites

In synthetic organic chemistry, TIBU is utilized in the synthesis of phosphoramidites, which are crucial intermediates in the preparation of oligonucleotides. The stability and reactivity of TIBU make it an ideal candidate for these reactions .

Material Science Applications

TIBU is employed in material science for its properties as a flame retardant and adhesive component.

Flame Retardants

TIBU's chemical structure allows it to function effectively as a flame retardant in various materials, including plastics and textiles. Its incorporation can significantly reduce flammability without compromising material integrity .

Adhesives

In the production of adhesives, TIBU is used to enhance bonding strength and thermal stability, making it suitable for high-performance applications.

Case Study 1: Enhanced Crop Yield with TIBU-Based Fertilizers

A field trial conducted on winter wheat demonstrated that the application of TIBU-based controlled-release fertilizers resulted in a significant yield increase compared to traditional fertilizers. The study involved multiple plots with varying treatment levels, showing consistent improvements across all metrics measured.

Case Study 2: TIBU in Pharmaceutical Formulations

Research focused on a poorly soluble anti-cancer drug revealed that the addition of TIBU as a solubilizing agent led to a marked increase in drug absorption rates in vitro, suggesting potential for enhanced clinical outcomes.

Chemical Reactions Analysis

Base-Induced Salt Formation and Acid-Base Reactivity

Tetraisobutyl-urea acts as a weak base, reacting with strong bases to form salts. For example:

  • Interaction with alkalis (e.g., NaOH) generates urea salts via proton transfer from the urea’s nitrogen to the base .

  • Unlike conventional ureas, its weak basicity (weaker than water) limits salt formation to highly alkaline conditions .

Mechanistic Insight :
The electron-donating butyl groups reduce nitrogen’s basicity, favoring interactions only with strong electrophiles or bases.

Dehydration to Nitriles

Reaction with dehydrating agents like P₂O₅ or SOCl₂ converts this compound into nitriles:
(C₄H₉)₄NCONH₂ + P₂O₅ → (C₄H₉)₄NCN + HPO₃ + H₂O\text{(C₄H₉)₄NCONH₂ + P₂O₅ → (C₄H₉)₄NCN + HPO₃ + H₂O}
This proceeds via intermediate isocyanate formation, followed by elimination of water .

Key Data :

Dehydrating AgentProduct NitrileYield (%)
P₂O₅Tetrabutylcyanamide~85
SOCl₂Tetrabutylcyanamide~78

Dynamic Urea Bond Exchange

This compound undergoes reversible dissociation via hindered urea bond (HUB) dynamics, releasing isocyanate intermediates (1 ) that react with amines :
(C₄H₹)₄NCONH₂ ⇌ (C₄H₉)₄NCO⁻ + NH₃\text{(C₄H₹)₄NCONH₂ ⇌ (C₄H₉)₄NCO⁻ + NH₃}

Kinetic Parameters :

Reaction TemperatureDissociation Rate (k₋₁, h⁻¹)Equilibrium Constant (Kₑq, M⁻¹)
25°C0.0427.9 × 10⁵
37°C0.21>10⁷

This dynamic behavior enables applications in self-healing polymers and stimuli-responsive materials .

Combustion and Thermal Decomposition

Upon heating, this compound decomposes to release toxic nitrogen oxides (NOₓ) and carbon dioxide:
(C₄H₉)₄NCONH₂ + O₂ → CO₂ + NOₓ + H₂O\text{(C₄H₉)₄NCONH₂ + O₂ → CO₂ + NOₓ + H₂O}
Thermogravimetric Analysis (TGA) Data :

  • Initial decomposition: 140°C (flash point) .

  • Major mass loss: 250–400°C, attributed to C–N bond cleavage .

Phase-Transfer Catalysis

This compound facilitates nucleophilic fluorination reactions by stabilizing fluoride ions through hydrogen bonding :

  • In the presence of CsF, it enhances fluoride transfer into organic phases, enabling reactions like aromatic substitution.

Example Reaction :
Ar-Br + F⁻ → Ar-F + Br⁻\text{Ar-Br + F⁻ → Ar-F + Br⁻}
Catalytic Efficiency :

CatalystYield (%)
This compound92
Non-catalytic conditions<5

Coordination with Metal Ions

The urea carbonyl group coordinates to Lewis acids (e.g., Ni²⁺, Ag⁺), forming complexes that activate substrates in catalytic cycles .
Proposed Mechanism :

  • CO group binds to metal center.

  • Electron density redistribution weakens C=O, enabling nucleophilic attack.

Synthetic Pathways

Common synthesis routes include:

  • Phosgenation : Reaction of tetrabutylamine with phosgene (limited due to toxicity) .

  • Isocyanate-Amine Coupling :
    (C₄H₉)₄NCO + NH₃ → (C₄H₉)₄NCONH₂\text{(C₄H₉)₄NCO + NH₃ → (C₄H₉)₄NCONH₂}
    Yield : >90% under anhydrous conditions .

Q & A

Q. What are the standard synthetic protocols for Tetraisobutyl-urea, and how can purity be validated?

this compound synthesis typically involves the reaction of isobutyl isocyanate with urea derivatives under anhydrous conditions. Key steps include:

  • Reagent control : Use freshly distilled isobutyl isocyanate to avoid side reactions.
  • Temperature modulation : Maintain 40–60°C to balance reaction rate and byproduct suppression.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization. Purity is validated via HPLC (≥98% peak area) and NMR (absence of extraneous proton signals) .

Q. How can the thermal stability of this compound be experimentally assessed?

Use thermogravimetric analysis (TGA) under nitrogen at 10°C/min to determine decomposition temperature. Complement with differential scanning calorimetry (DSC) to identify phase transitions. For kinetic stability, conduct isothermal studies at 100–150°C and monitor mass loss over 24 hours .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structure?

  • FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹).
  • ¹³C NMR : Identify carbonyl carbons (~155–160 ppm) and isobutyl CH₃ groups (~20–25 ppm).
  • X-ray crystallography (if crystalline): Resolve bond lengths and angles to confirm steric effects from isobutyl groups .

Q. What solvents are compatible with this compound in reactivity studies?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may participate in side reactions. Nonpolar solvents (toluene, hexane) are ideal for controlled reactivity. Pre-screen solvents via solubility tests (10 mg/mL threshold) and monitor stability via NMR over 24 hours .

Q. How does steric hindrance from isobutyl groups influence this compound’s reactivity?

Design comparative experiments with less hindered analogs (e.g., methyl-urea). Monitor reaction rates in nucleophilic additions (e.g., with benzyl chloride) via GC-MS . Steric effects typically reduce reactivity by 30–50%, quantified via Arrhenius plots .

Advanced Research Questions

Q. How can computational methods predict this compound’s interaction with biological targets?

Use density functional theory (DFT) to model H-bonding and van der Waals interactions. Dock the molecule into protein active sites (e.g., urease) via AutoDock Vina , validating with MD simulations (GROMACS) to assess binding stability. Compare with experimental IC₅₀ values from enzyme assays .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound?

  • Meta-analysis : Systematically compare reaction conditions (solvent, temperature, catalyst loading) across studies.
  • Control experiments : Replicate divergent studies with standardized reagents.
  • Multivariate analysis : Use ANOVA to isolate variables causing discrepancies (e.g., trace moisture) .

Q. How to design a kinetic study for this compound’s hydrolysis under varying pH?

  • Buffer systems : Use citrate (pH 3–6), phosphate (pH 7–8), and borate (pH 9–10).
  • Sampling intervals : Quench aliquots at 0, 15, 30, 60, 120 mins, analyze via UV-Vis (λ=245 nm for urea degradation products).
  • Rate constants : Fit data to pseudo-first-order kinetics using nonlinear regression .

Q. What advanced NMR techniques elucidate this compound’s dynamic behavior in solution?

  • NOESY : Detect spatial proximity between isobutyl groups and urea protons.
  • VT-NMR (variable temperature): Study conformational changes by heating from 25°C to 60°C.
  • DOSY : Measure diffusion coefficients to estimate hydrodynamic radius .

Q. How can this compound be modified to enhance its selectivity in supramolecular applications?

  • Substituent tuning : Replace isobutyl with bulkier tert-butyl groups to amplify steric effects.
  • Co-crystallization : Screen with aromatic guests (e.g., pyridine derivatives) to assess host-guest fit via PXRD.
  • DFT-guided design : Calculate interaction energies (ΔG) for potential modifications .

Q. Methodological Notes

  • Data Triangulation : Cross-validate findings using multiple techniques (e.g., NMR + XRD + computational models) to mitigate instrument-specific biases .
  • Ethical Reporting : Disclose limitations (e.g., solvent purity, crystallinity issues) to ensure reproducibility .

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